![molecular formula C12H17ClN2O3 B11731034 Ethyl 3-amino-3-(4-methoxyphenylamino)acrylate hydrochloride](/img/structure/B11731034.png)
Ethyl 3-amino-3-(4-methoxyphenylamino)acrylate hydrochloride
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Overview
Description
Ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride typically involves the reaction of ethyl acetoacetate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride include various substituted derivatives, oxides, and reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-amino-3-(4-methoxyphenylamino)acrylate hydrochloride has shown promise in various therapeutic areas:
- Antidiabetic Activity : Similar compounds have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, related acrylates have demonstrated significant inhibition of α-glucosidase, suggesting that this compound could possess similar properties .
- Anticancer Potential : Research indicates that compounds with similar structures can exhibit anticancer activities. They may act by interfering with cancer cell proliferation or inducing apoptosis in malignant cells. The specific mechanisms of action for this compound require further investigation but suggest a potential role in cancer therapy .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, often involving the reaction of appropriate starting materials under controlled conditions to yield high-purity products.
Pharmacological studies are essential for understanding the efficacy and safety of this compound.
Case Studies
- In vitro Studies : Preliminary studies may include assessing cytotoxicity against various cancer cell lines and evaluating metabolic effects on glucose uptake in diabetic models.
- In vivo Studies : Animal models can provide insights into the pharmacokinetics and pharmacodynamics of the compound, helping to establish dosing regimens and potential side effects.
Biomaterials Research
The compound's structural characteristics make it a candidate for biomaterials research, particularly in developing drug delivery systems or as part of polymeric matrices for controlled release applications .
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied using molecular docking and simulation techniques .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
- Ethyl 3-amino-3-[(4-ethoxyphenyl)amino]prop-2-enoate
- Ethyl 3-amino-3-[(4-trifluoromethoxyphenyl)amino]prop-2-enoate
Uniqueness
Ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Biological Activity
Ethyl 3-amino-3-(4-methoxyphenylamino)acrylate hydrochloride is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
Compound Overview
- Molecular Formula : C12H17ClN2O3
- Molar Mass : Approximately 272.73 g/mol
- Structure : Features an ethyl ester group, an amino group, and a substituted aniline moiety with a methoxy group at the para position. This structural configuration suggests potential reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and organic synthesis .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer effects . Its mechanism of action likely involves the inhibition of specific enzymes or proteins that play critical roles in cancer cell proliferation and survival.
- Cytotoxicity Studies :
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties . It modulates inflammatory pathways by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound's structure allows it to bind to enzymes involved in tumor growth and inflammation, thus inhibiting their activity.
- Signal Pathway Modulation : By altering signaling pathways within cells, the compound can influence processes such as apoptosis and cell cycle progression .
Table 1: Cytotoxicity of this compound Against Various Cell Lines
Cell Line | IC50 (μM) | Selectivity |
---|---|---|
MCF-7 | 2.11 | High |
A549 | 21.21 | Moderate |
SKOV3 | 21.21 | High |
MCF-10A | >50 | Low |
This table highlights the selectivity of the compound towards tumor cells compared to normal cells, suggesting a favorable therapeutic index.
Case Studies
- Study on MCF-7 Cells :
- Anti-inflammatory Activity :
Properties
Molecular Formula |
C12H17ClN2O3 |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
ethyl 3-amino-3-(4-methoxyanilino)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-3-17-12(15)8-11(13)14-9-4-6-10(16-2)7-5-9;/h4-8,14H,3,13H2,1-2H3;1H |
InChI Key |
SYAALGQYOKATCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(N)NC1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
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